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Compound of Interest

Compound Name: Ddr1-IN-8

Cat. No.: B12389054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor Ddr1-IN-8 with other known

DDR1 inhibitors. The specificity of a kinase inhibitor is a critical factor in its development as a

therapeutic agent or a research tool, as off-target effects can lead to unforeseen side effects or

confounding experimental results. This document summarizes key quantitative data, details

experimental methodologies for assessing kinase selectivity, and provides visual

representations of relevant biological pathways and experimental workflows to aid in the

evaluation of Ddr1-IN-8's specificity.

Comparative Analysis of DDR1 Inhibitor Specificity
The following table summarizes the inhibitory activity (IC50) of Ddr1-IN-8 and other selected

kinase inhibitors against Discoidin Domain Receptor 1 (DDR1) and DDR2. Where available,

data on other key off-target kinases are also included to provide a broader perspective on their

selectivity.
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Inhibitor
DDR1 IC50
(nM)

DDR2 IC50
(nM)

Key Off-
Target
Kinases
(IC50 in nM)

Selectivity
Score

Data
Source

Ddr1-IN-8 45 126
Not broadly

profiled
Not available [1]

DDR1-IN-1 105 413

ABL1

(>10,000),

KIT

(>10,000),

PDGFRβ

(>10,000)

S(1) at 1µM =

0.01
[2][3]

DDR1-IN-2 47 145

ABL1, BLK,

CSK, EGFR,

LCK,

PDGFRβ

(specific IC50

values not

provided)

S(1) at 1µM =

0.07
[2][3]

Dasatinib 1.35 -

BCR-ABL

(0.6-2.6),

SRC family

(<1), c-Kit

(13),

PDGFRβ

(28), EphA2

(16)

Multi-targeted [4][5]

Nilotinib 3.7 3.7

BCR-ABL

(20-30), c-Kit

(120),

PDGFRα/β

(60-100),

CSF1R

Multi-targeted [4][5][6]
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Note: IC50 values can vary between different assay formats and experimental conditions. The

selectivity score (S) represents the fraction of kinases inhibited above a certain threshold at a

given concentration; a lower score indicates higher selectivity.

Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of kinase

inhibitor specificity data. Below are outlines of common experimental protocols used in the

evaluation of compounds like Ddr1-IN-8.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™
Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction,

which is directly proportional to kinase activity.

Materials:

Kinase (e.g., recombinant human DDR1)

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

ATP (at a concentration close to the Km for the specific kinase)

Test inhibitor (e.g., Ddr1-IN-8) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

Assay plates (e.g., 384-well white plates)

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute

in assay buffer to the desired final concentrations.
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Kinase Reaction:

Add kinase, substrate, and assay buffer to the wells of the assay plate.

Add the diluted test inhibitor or DMSO (vehicle control) to the respective wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60

minutes).

ADP Detection:

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.

Convert the produced ADP to ATP and generate a luminescent signal by adding the

Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

Data Acquisition and Analysis:

Measure the luminescence signal using a plate reader.

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

vehicle control.

Determine the IC50 value by fitting the data to a dose-response curve using appropriate

software (e.g., GraphPad Prism).

Kinome-wide Selectivity Profiling (e.g., KinomeScan™)
This competition binding assay assesses the ability of a test compound to displace a ligand

from the active site of a large panel of kinases.

Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed

ligand. The amount of kinase bound to the solid support is quantified using qPCR of the DNA

tag. A test compound that binds to the kinase will prevent the kinase from binding to the

immobilized ligand, resulting in a reduced signal.
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Procedure (Simplified):

A test compound (e.g., DDR1-IN-1) is incubated with a panel of DNA-tagged kinases.

The kinase-compound mixture is passed over a solid support matrix coupled with an

immobilized, broadly active kinase inhibitor.

Kinases that are not bound by the test compound will bind to the immobilized ligand and be

retained on the support.

Kinases bound by the test compound will not bind to the support and will be washed away.

The amount of each kinase remaining on the solid support is quantified by qPCR.

The results are typically reported as the percentage of kinase remaining bound in the

presence of the test compound compared to a DMSO control. This can be used to calculate

binding affinity (Kd) or a selectivity score.

Visualizing Key Pathways and Workflows
DDR1 Signaling Pathway
The following diagram illustrates the major components of the DDR1 signaling cascade, which

is initiated by collagen binding and leads to the activation of downstream pathways involved in

cell proliferation, survival, and migration.
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Caption: Simplified DDR1 signaling pathway.
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Experimental Workflow for Kinase Inhibitor Specificity
Profiling
This diagram outlines the typical workflow for assessing the specificity of a novel kinase

inhibitor.
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Caption: Workflow for kinase inhibitor specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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